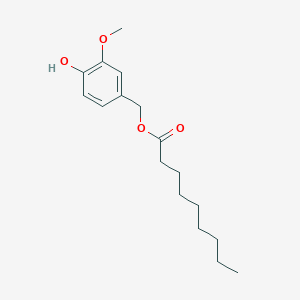

Vanillyl nonanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxy-3-methoxyphenyl)methyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O4/c1-3-4-5-6-7-8-9-17(19)21-13-14-10-11-15(18)16(12-14)20-2/h10-12,18H,3-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSINWHDOHWBJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434648 | |

| Record name | Vanillyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131119-10-3 | |

| Record name | Vanillyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Vanillyl Nonanoate

Chemical Synthesis Approaches

Chemical synthesis provides a direct route to vanillyl nonanoate (B1231133), primarily through the esterification of its precursors, vanillyl alcohol and nonanoic acid.

The core of chemical synthesis lies in the formation of an ester bond between the alcohol group of vanillyl alcohol and the carboxyl group of nonanoic acid. This transformation is achieved using various reagents and catalytic systems.

A notable conventional method for the synthesis of vanillyl nonanoate involves the Mitsunobu reaction. researchgate.net This approach utilizes a combination of reagents to facilitate the esterification of vanillyl alcohol with nonanoic acid. In one documented procedure, the reaction is conducted in a tetrahydrofuran (B95107) (THF) medium, employing equimolar amounts of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (TPP). researchgate.netnih.govmdpi.comnih.gov When carried out at room temperature over a 24-hour period, this specific set of reagents and conditions has been reported to produce this compound with a yield of 67%. nih.govmdpi.comnih.govupdatepublishing.com

Table 1: Conventional Synthesis of this compound

| Reactants | Reagents | Solvent | Conditions | Yield |

|---|

Catalytic methods offer an alternative to stoichiometric reagents for promoting the esterification process. Lanthanide salts, specifically cerium (III) compounds, have proven effective in this capacity. The use of cerium (III) chloride (CeCl₃) as a promoter for the acylation of vanillyl alcohol with nonanoyl chloride has been investigated. researchgate.net In a similar application, cerium (III) chlorate (B79027) was used as a catalyst for the selective esterification of phenolic alcohols, resulting in a 70% yield of this compound. nih.govmdpi.comnih.govupdatepublishing.comresearchgate.net This method provides a mild and operationally simple way to achieve chemoselective esterification. researchgate.net

Table 2: Catalytic Synthesis of this compound

| Reactants | Catalyst | Yield |

|---|---|---|

| Vanillyl Alcohol, Nonanoic Acid derivative | Cerium (III) chlorate | 70% nih.govmdpi.comnih.govupdatepublishing.com |

Optimizing the yield is a critical aspect of chemical synthesis. One strategy involves adjusting the stoichiometry of the reactants. For instance, in the synthesis of the related compound dihydrocapsiate, using a slightly larger stoichiometric amount of the fatty acid (8-methylnonanoic acid) was employed to shift the reaction equilibrium towards the product and increase the yield. oup.comtandfonline.com Another key optimization strategy involves the catalyst loading. In the cerium (III) chloride-catalyzed synthesis, it was found that a high catalyst load could lead to the degradation of unstable intermediates. nih.gov Reducing the amount of the lanthanide salt catalyst significantly improved the yield of the desired ester from as low as 15% to 70%. nih.gov

Esterification Reactions of Vanillyl Alcohol with Nonanoic Acid

Enzymatic Synthesis Approaches

Enzymatic synthesis has emerged as a powerful and "green" alternative to traditional chemical methods for producing this compound. This approach utilizes enzymes, typically lipases, to catalyze the esterification reaction under mild conditions.

The lipase-catalyzed esterification of vanillyl alcohol with fatty acid derivatives is a well-documented method for producing this compound and other capsinoids. researchgate.netcapes.gov.brtandfonline.comevitachem.comoup.com Among various commercially available lipases, Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica, has been shown to be particularly effective. researchgate.netcapes.gov.brtandfonline.comoup.comacs.org

In a typical procedure, vanillyl alcohol is reacted with an acyl donor, such as methyl nonanoate, in an organic solvent like dioxane or acetone (B3395972). researchgate.netcapes.gov.broup.comscientific.net The reaction kinetics of this transesterification often follow a Ping-Pong Bi-Bi mechanism. scientific.net

Optimization of enzymatic synthesis involves several factors. Studies have shown that under optimal conditions—using 50 mM concentrations of both vanillyl alcohol and methyl nonanoate in dioxane, with 20 mg of Novozym 435 and molecular sieves to remove the water byproduct—a yield of 86% for this compound can be achieved in 20 hours at 25°C. researchgate.netcapes.gov.broup.comacs.org The use of solvent-free systems under reduced pressure to remove byproducts like water has also been established for the large-scale production of related capsinoids, which simplifies purification. oup.comtandfonline.com Enzymatic synthesis is advantageous due to the use of non-toxic reagents and high substrate specificity, which minimizes the formation of byproducts. nih.govmdpi.comnih.gov

Table 3: Enzymatic Synthesis of this compound

| Enzyme | Reactants | Solvent | Optimal Conditions | Yield |

|---|---|---|---|---|

| Novozym 435 | Vanillyl alcohol, Methyl nonanoate | Dioxane | 25°C, 20h, molecular sieves | 86% researchgate.netcapes.gov.broup.comacs.org |

| Novozym 435 | Vanillyl alcohol, Methyl nonanoate | Acetone | 30°C, 10min (for kinetics study) | N/A scientific.net |

Lipase-Catalyzed Esterification of Vanillyl Alcohol with Fatty Acid Derivatives

Enzymatic synthesis of this compound typically involves the esterification of vanillyl alcohol with a fatty acid derivative, such as nonanoic acid or its methyl ester. mdpi.comevitachem.com Lipases are the enzymes of choice for this reaction due to their ability to catalyze the formation of ester bonds. mdpi.com

A critical step in developing an efficient enzymatic synthesis is the screening of various lipases to identify the most effective catalyst. Studies have shown that out of several commercially available lipases, Novozym 435, an immobilized lipase B from Candida antarctica, exhibits high applicability and efficiency for the synthesis of this compound. researchgate.netnih.govoup.comcapes.gov.br Research involving the screening of seventeen different commercial lipases found that seven, and particularly Novozym 435, were effective in catalyzing the synthesis of this model capsinoid. researchgate.netnih.govoup.comcapes.gov.br

The specificity of the enzyme is a key advantage, as it allows for targeted reactions with specific substrates, minimizing the formation of unwanted byproducts. mdpi.com

To maximize the yield and efficiency of the enzymatic synthesis, several reaction parameters must be optimized. These include the choice of solvent, reaction temperature, the use of water-removing agents like molecular sieves, and the concentrations of the substrates.

Solvent Systems: The choice of solvent can significantly impact the reaction. Dioxane and acetone have been used as reaction media. researchgate.netscientific.net In one study, the optimal yield was achieved in dioxane. researchgate.netnih.govoup.com Solvent-free systems are also being explored to develop more environmentally friendly processes. researchgate.nettandfonline.com

Temperature: The reaction temperature influences the enzyme's activity and stability. An optimal temperature of 25°C was identified for the synthesis of this compound using Novozym 435 in dioxane. researchgate.netnih.govoup.com In another study investigating the acylation of vanillyl alcohol in n-hexane, the optimal temperature was found to be 70°C. researchgate.net

Molecular Sieves: The esterification reaction produces water as a byproduct, which can inhibit the enzyme and shift the reaction equilibrium back towards the reactants. The addition of 4 Å molecular sieves helps to remove this water, thereby driving the reaction forward and increasing the product yield. researchgate.netnih.govoup.com

Substrate Concentrations: The concentrations of vanillyl alcohol and the fatty acid derivative are crucial. Equimolar concentrations of 50 mM for both vanillyl alcohol and methyl nonanoate were found to be optimal in one study. researchgate.netnih.govoup.com Increasing the molar ratio of the acyl donor to vanillyl alcohol has been shown to increase the reaction conversion. researchgate.net

A study that optimized these conditions reported achieving an 86% yield of this compound in 20 hours. researchgate.netnih.govoup.com The reaction mixture for this optimized process consisted of 50 mM vanillyl alcohol, 50 mM methyl nonanoate, 20 mg of Novozym 435, and 50 mg of 4 Å molecular sieves in 500 µl of dioxane at 25°C. researchgate.netnih.govoup.com

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Enzyme | Novozym 435 | 86% | researchgate.netnih.govoup.com |

| Substrate 1 | Vanillyl Alcohol (50 mM) | ||

| Substrate 2 | Methyl Nonanoate (50 mM) | ||

| Solvent | Dioxane | ||

| Temperature | 25°C | ||

| Other | 4 Å Molecular Sieves |

High-Yield Production and Scalability in Enzymatic Synthesis

Achieving high yields is essential for the economic viability of any synthetic process. Research has demonstrated that the enzymatic synthesis of this compound and its homologues can achieve yields ranging from 64% to 86%. researchgate.netnih.gov For large-scale production, strategies such as conducting the reaction under reduced pressure to efficiently remove water without the need for solvents or drying agents have been successfully employed. tandfonline.comtandfonline.comnih.gov This approach not only simplifies the process but also enhances its scalability. tandfonline.comtandfonline.com A 400-fold scale-up of the optimized reaction conditions for capsinoid synthesis has been reported, resulting in isolated yields of 59-60% for natural capsinoids. researchgate.netnih.govcapes.gov.br However, the high cost of enzymes like Novozym 435 can be a limitation for industrial-scale production, prompting research into more economical alternatives. bg.ac.rs

Advantages of Enzymatic Synthesis for this compound (e.g., non-toxic reagents, substrate specificity)

Compared to traditional chemical synthesis, the enzymatic approach for producing this compound offers several distinct advantages.

Use of Non-Toxic Reagents: Enzymatic synthesis avoids the use of harsh and toxic chemicals that are often required in conventional chemical methods. mdpi.com This makes the process safer and reduces the environmental impact. nih.gov

Substrate Specificity: Lipases exhibit a high degree of substrate specificity, meaning they selectively catalyze the desired reaction. mdpi.commdpi.com This high selectivity minimizes the formation of byproducts, leading to a purer product and simplifying the purification process. nih.govtandfonline.com

Milder Reaction Conditions: Enzymatic reactions are typically carried out under milder conditions of temperature and pressure, which reduces energy consumption and costs. researchgate.netnih.gov

These advantages position enzymatic synthesis as a more sustainable and efficient alternative to traditional chemical methods for producing this compound. mdpi.com

Green Chemistry Principles in this compound Synthesis

The enzymatic synthesis of this compound aligns well with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrroij.com

Key green chemistry principles embodied in this enzymatic approach include:

Prevention of Waste: By having high selectivity and yielding fewer byproducts, enzymatic synthesis minimizes waste generation. nih.gov

Atom Economy: This principle seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Enzymatic esterification can have a high atom economy.

Use of Catalysis: Enzymes are highly efficient and specific catalysts that can be used in small amounts and are often reusable, which is a core principle of green chemistry. nih.gov

Use of Safer Solvents and Auxiliaries: The move towards solvent-free systems or the use of more environmentally benign solvents in enzymatic synthesis reduces the reliance on hazardous organic solvents. researchgate.nettandfonline.comnih.gov

Design for Energy Efficiency: The milder reaction conditions required for enzymatic processes lead to lower energy consumption compared to many traditional chemical syntheses. acs.org

By adhering to these principles, the enzymatic synthesis of this compound represents a significant step towards more sustainable chemical manufacturing. rroij.comcore.ac.uk

Advanced Spectroscopic and Chromatographic Characterization of Vanillyl Nonanoate

Chromatographic Methodologies

Chromatography is a fundamental technique for the separation and analysis of chemical compounds. amazonaws.com For vanillyl nonanoate (B1231133), methodologies such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are employed for distinct analytical objectives, from high-precision quantification to rapid qualitative screening.

HPLC is a premier analytical method for the quantitative and qualitative analysis of drug products and chemical compounds. amazonaws.com Its application is crucial for determining the purity of vanillyl nonanoate, monitoring reaction progress during synthesis, and performing quality control on the final product. amazonaws.com Both normal-phase and reversed-phase HPLC can be utilized, though reversed-phase separations are more common for compounds of this nature. amazonaws.com

A robust RP-HPLC method is essential for the accurate quantification of this compound. Method development involves optimizing various parameters to achieve a reliable separation. phcog.com

A typical RP-HPLC method for this compound would be developed on an octadecylsilica (C18) column, which is widely used for the purification of flavonoids and other phenolic compounds. phcog.comnih.gov The separation is based on the hydrophobic interactions between the non-polar stationary phase and the analyte. amazonaws.com The mobile phase generally consists of a polar mixture, such as acetonitrile and water or methanol (B129727) and water, often with an acid modifier like acetic or phosphoric acid to ensure sharp peak shapes. nih.govijpsonline.com

Method validation is performed in compliance with International Council for Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and accurate. japsonline.com Key validation parameters include linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). nih.gov Linearity is established across a specific concentration range, with a coefficient of determination (R²) greater than 0.99 being the acceptance criterion. nih.govmdpi.com Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values typically required to be less than 2%. nih.gov Accuracy is determined by calculating the percentage recovery of the analyte. ijpsonline.com

| Parameter | Condition |

|---|---|

| Column | Octadecyl-silica C18 (e.g., 250 mm × 4.6 mm, 5 µm) phcog.comijpsonline.com |

| Mobile Phase | Acetonitrile:Water (80:20, v/v) with 0.2% Acetic Acid nih.govnih.gov |

| Elution Mode | Isocratic nih.gov |

| Flow Rate | 1.0 mL/min ijpsonline.com |

| Column Temperature | 35°C phcog.com |

| Injection Volume | 20 µL japsonline.com |

| Detection Wavelength | 280 nm |

| Parameter | Typical Value/Range |

|---|---|

| Linearity (R²) | > 0.999 nih.govjapsonline.com |

| Concentration Range | 2-20 µg/mL nih.govijpsonline.com |

| Precision (RSD%) | < 2% nih.gov |

| Accuracy (% Recovery) | 98-102% ijpsonline.comjapsonline.com |

| LOD | ~0.5 ng/mL nih.gov |

| LOQ | ~1.8 ng/mL nih.gov |

For more complex samples or when higher throughput is required, Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times and improved resolution. mdpi.com When coupled with a Photodiode Array (PDA) detector, this system allows for the simultaneous determination of this compound and potential impurities by collecting spectra across a wide range of wavelengths. mdpi.comresearchgate.net

A UHPLC-PDA method provides spectral information that can aid in peak identification and purity assessment. mdpi.com The PDA detector is set to scan a wavelength range (e.g., 210–400 nm) to generate a 3D data set of absorbance, time, and wavelength, while quantification is performed at the maximum absorbance wavelength of the analyte. mdpi.com Gradient elution is often employed in UHPLC to effectively separate compounds with a range of polarities in a short time frame. mdpi.com

| Parameter | Condition |

|---|---|

| Column | C18 UHPLC Column (e.g., 100 mm × 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid mdpi.com |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid mdpi.com |

| Gradient Elution | Linear gradient from 30% to 95% B over 5 minutes mdpi.com |

| Flow Rate | 0.6 mL/min mdpi.com |

| Column Temperature | 40-55°C mdpi.commdpi.com |

| PDA Detection | Scan: 210-400 nm; Quantify: 280 nm mdpi.com |

The composition of the mobile phase is a critical factor influencing the separation process in HPLC, affecting retention time, resolution, and accuracy. phenomenex.com Optimization involves adjusting solvent type, solvent ratios, pH, and buffer selection. phenomenex.compharmagrowthhub.com

Organic Solvents : In reversed-phase HPLC, common organic solvents like acetonitrile and methanol are mixed with water to adjust polarity. phenomenex.com Acetonitrile is often preferred for its low viscosity, which results in lower backpressure, while methanol can offer different selectivity and is more cost-effective. mastelf.comchromatographyonline.com Increasing the percentage of the organic modifier reduces the retention time of non-polar compounds like this compound. chromatographyonline.com

pH and Buffers : The pH of the mobile phase is crucial as it affects the ionization state of analytes, which in turn influences their retention. phenomenex.comchromatographyonline.com For phenolic compounds, maintaining a slightly acidic pH (e.g., using phosphate or acetate buffers, or adding formic or acetic acid) suppresses the ionization of the hydroxyl group, leading to better retention and peak shape. phenomenex.comchromatographyonline.com

Elution Mode : Isocratic elution, which uses a constant mobile phase composition, is suitable for simple mixtures. mastelf.com Gradient elution, where the mobile phase composition is changed over time, is ideal for complex samples containing compounds with a wide range of polarities, ensuring that both early and late-eluting peaks are well-resolved. pharmagrowthhub.commastelf.com

Detection : The most common detector for analyzing this compound is a UV-Vis detector, set at a wavelength where the molecule exhibits strong absorbance (typically around 280 nm) due to its aromatic ring. phcog.com For enhanced sensitivity and selectivity, a fluorescence detector could also be employed, as phenolic compounds often exhibit native fluorescence.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. gcms.cznih.gov It is particularly useful for identifying this compound and assessing the presence of volatile impurities or degradation products from its synthesis, such as vanillin (B372448) or vanillyl alcohol. researchgate.net

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. unl.edu The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. fmach.it Compound identification is typically achieved by comparing the obtained mass spectra with those in established libraries, such as the NIST library. fmach.it

| Parameter | Condition |

|---|---|

| GC Column | HP-5MS (30 m × 0.25 mm, 0.25 µm) or similar non-polar column gcms.czunl.edu |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) nih.govfmach.it |

| Inlet Temperature | 260-280°C gcms.cznih.gov |

| Oven Program | Initial hold at 60°C, ramp at 15°C/min to 260°C, hold for 9 min nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV fmach.it |

| Mass Range | 35-450 amu nih.gov |

| Transfer Line Temp | 260°C nih.gov |

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the qualitative analysis of compounds. nih.gov It is highly effective for monitoring the progress of a chemical reaction, screening for the presence of this compound, or detecting structurally related analogs and impurities. researchgate.net

The separation is performed on a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The sample is spotted onto the plate, which is then developed in a sealed chamber with a suitable mobile phase. Separation occurs as the mobile phase moves up the plate by capillary action, and components are partitioned between the stationary and mobile phases based on their polarity.

After development, the separated spots are visualized. For a compound like this compound, which has a UV-active chromophore, spots can be seen under UV light (typically 254 nm) on plates containing a fluorescent indicator, where they appear as dark spots against a fluorescent background. epfl.ch Chemical visualization can also be achieved by spraying the plate with a reagent that reacts with the compound to produce a colored spot. nih.govepfl.ch

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | 1. UV light at 254 nm epfl.ch 2. Spray with phosphomolybdic acid solution followed by heating |

Compound Reference Table

| Compound Name | Role/Context |

|---|---|

| This compound | Primary analyte of interest |

| Acetonitrile | HPLC/UHPLC mobile phase component phenomenex.com |

| Methanol | HPLC/UHPLC mobile phase component phenomenex.com |

| Water | HPLC/UHPLC mobile phase component phenomenex.com |

| Acetic Acid | HPLC/UHPLC mobile phase modifier nih.gov |

| Formic Acid | HPLC/UHPLC mobile phase modifier chromatographyonline.com |

| Phosphoric Acid | HPLC mobile phase modifier ijpsonline.com |

| Helium | GC-MS carrier gas fmach.it |

| Hexane | TLC mobile phase component |

| Ethyl Acetate | TLC mobile phase component |

| Vanillin | Potential impurity/related compound researchgate.net |

| Vanillyl alcohol | Potential impurity/related compound nih.gov |

| Phosphomolybdic acid | TLC visualization reagent |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

The definitive structural analysis of this compound relies on a combination of spectroscopic techniques. These methods probe the molecular structure by interacting with the nuclei and electrons of the constituent atoms, providing a detailed map of the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key expected signals for this compound are detailed below. The aromatic protons of the vanillyl group typically appear as a multiplet, while the methoxy (B1213986) and benzylic methylene protons are sharp singlets bg.ac.rs. The signals from the nonanoate acyl chain appear in the upfield region, with characteristic triplet and multiplet patterns bg.ac.rs.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.90 | m | 3H | Aromatic Protons (H-2, H-5, H-6) |

| ~5.90 | s | 1H | Phenolic Hydroxyl Proton (-OH) |

| ~5.00 | s | 2H | Benzylic Methylene Protons (-O-CH₂) |

| ~3.85 | s | 3H | Methoxy Protons (-OCH₃) |

| ~2.30 | t | 2H | α-Methylene Protons (-CH₂-C=O) |

| ~1.60 | quint | 2H | β-Methylene Protons (-CH₂-CH₂-C=O) |

| ~1.25 | m | 10H | Methylene Protons of acyl chain (-(CH₂)₅-) |

| ~0.88 | t | 3H | Terminal Methyl Proton (-CH₃) |

Data are predicted based on values for the homologous compound vanillyl laurate bg.ac.rs. Multiplicity: s = singlet, t = triplet, quint = quintet, m = multiplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound is expected to show 17 distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester is the most deshielded, appearing far downfield bg.ac.rs. Carbons of the aromatic ring appear in the typical 110-150 ppm range, while the aliphatic carbons of the nonanoate chain are found in the upfield region bg.ac.rs.

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~173.8 | Ester Carbonyl (C=O) |

| ~146.5 | Aromatic C-OH |

| ~145.7 | Aromatic C-OCH₃ |

| ~128.0 | Aromatic C-CH₂ |

| ~122.0 | Aromatic CH |

| ~114.3 | Aromatic CH |

| ~111.2 | Aromatic CH |

| ~66.2 | Benzylic Methylene (-O-CH₂) |

| ~55.9 | Methoxy (-OCH₃) |

| ~34.3 | α-Methylene (-CH₂-C=O) |

| ~31.8 | Acyl Chain -CH₂- |

| ~29.2 | Acyl Chain -CH₂- |

| ~29.1 | Acyl Chain -CH₂- |

| ~29.0 | Acyl Chain -CH₂- |

| ~24.9 | β-Methylene (-CH₂-CH₂-C=O) |

| ~22.6 | Acyl Chain -CH₂-CH₃ |

| ~14.0 | Terminal Methyl (-CH₃) |

Data are predicted based on values for the homologous compound vanillyl laurate, with acyl chain carbons adjusted for nonanoate bg.ac.rs.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for detecting molecules containing chromophores—structural features with π-electrons or non-bonding valence electrons.

This compound possesses a substituted benzene (B151609) ring, which acts as a chromophore. This aromatic system gives rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. Phenolic compounds typically exhibit primary and secondary absorption bands related to π → π* transitions of the benzene ring. For this compound, absorption maxima (λmax) are expected in the range of 270-280 nm, which is characteristic of the vanillyl functional group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic vibrational frequency, making its IR absorption band a reliable diagnostic marker.

The FTIR spectrum of this compound is expected to display several key absorption bands that confirm its structure. A broad band in the high-frequency region corresponds to the O-H stretch of the phenolic group mdpi.com. A strong, sharp peak around 1740 cm⁻¹ is indicative of the C=O stretch of the ester group researchgate.net. Aliphatic C-H stretching from the nonanoate chain appears just below 3000 cm⁻¹, while various C-O and aromatic C=C stretching vibrations are found in the fingerprint region (below 1600 cm⁻¹) researchgate.netmdpi.com.

| Expected Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3500 - 3200 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 2955 - 2850 | C-H Stretch | Aliphatic (Nonanoate Chain) |

| 1750 - 1735 (strong) | C=O Stretch | Ester Carbonyl |

| 1610 - 1585 | C=C Stretch | Aromatic Ring |

| 1520 - 1500 | C=C Stretch | Aromatic Ring |

| 1280 - 1200 | C-O Stretch | Ester (Aryl-O) and Ether |

| 1160 - 1120 | C-O Stretch | Ester (O-Alkyl) |

Frequency ranges are based on established infrared correlation tables and data for compounds with similar functional groups mdpi.comresearchgate.netmdpi.com.

Mass Spectrometry for Identification and Quantification (LC-MS-MS, Electrospray/Time-of-Flight Mass Spectrometry)

Mass spectrometry (MS) is a high-sensitivity analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight and elemental formula of a compound and for elucidating its structure through fragmentation analysis.

For a non-volatile compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are employed, often coupled with liquid chromatography (LC) for separation and a high-resolution mass analyzer like Time-of-Flight (TOF) nih.govfastcomtec.com. The molecular formula of this compound is C₁₇H₂₆O₄, with a monoisotopic mass of 294.1831 Da nih.gov.

In ESI-MS, this compound is expected to be detected primarily as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass of these ions with high precision.

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions sigmaaldrich.com. The fragmentation of this compound is predictable and highly characteristic. The most prominent fragmentation pathway involves the cleavage of the benzylic ester bond, which is the most labile bond in the structure. This cleavage results in the formation of a highly stable resonance-stabilized vanillyl cation chemguide.co.uklibretexts.orglibretexts.org. This fragment is often the base peak in the MS/MS spectrum and serves as a diagnostic marker for the vanillyl moiety.

| m/z (Da) | Ion Formula | Identity | Notes |

|---|---|---|---|

| 295.1904 | [C₁₇H₂₇O₄]⁺ | [M+H]⁺ | Protonated molecular ion, precursor for MS/MS. |

| 317.1723 | [C₁₇H₂₆O₄Na]⁺ | [M+Na]⁺ | Sodium adduct, common in ESI. |

| 137.0597 | [C₈H₉O₂]⁺ | Vanillyl Cation | Key diagnostic fragment from cleavage of the ester bond. Often the base peak. |

m/z values are calculated based on the monoisotopic mass of the compound nih.gov and its expected fragmentation pattern chemguide.co.uklibretexts.org.

Chemical Reactivity and Stability Investigations of Vanillyl Nonanoate

Solvolysis Mechanisms and Decomposition Pathways

The stability of vanillyl nonanoate (B1231133) is highly dependent on the polarity of the solvent. acs.orgresearchgate.netacs.org It exhibits considerable lability in polar, protic solvents while remaining stable in nonpolar environments. acs.orgnih.govresearchgate.net

Vanillyl nonanoate readily decomposes in protic solvents such as alcohols and water. acs.orgnih.govacs.org Studies have shown that its half-life is significantly shorter in these solvents compared to nonpolar solvents. For instance, at 25°C, the half-life of this compound was approximately 90 hours in methanol (B129727) and 70 hours in ethanol. acs.org The presence of water in these alcoholic solvents further accelerates decomposition. acs.org In an aqueous surfactant vehicle, the half-life was measured to be around 115 hours. acs.org This instability in aqueous environments is a critical factor, as it can lead to a rapid decrease in the concentration of similar compounds in natural sources like pepper fruits. researchgate.net

The decomposition process in these protic solvents is identified as a solvolysis reaction. acs.orgacs.org However, it follows a pathway distinct from the typical solvolysis of simple esters. acs.org

The decomposition of this compound in alcoholic solvents yields specific products. In methanol, the decomposition products are methyl vanillyl ether and nonanoic acid. acs.orgacs.org Similarly, in ethanol, the products are ethyl vanillyl ether and nonanoic acid. acs.org This is in contrast to a standard ester solvolysis, which would typically produce vanillyl alcohol and the corresponding nonanoate ester of the solvent alcohol. acs.org The formation of vanillyl ethers indicates a different mechanistic pathway is at play. acs.orgacs.org

| Solvent | Decomposition Products |

| Methanol | Methyl vanillyl ether, Nonanoic acid |

| Ethanol | Ethyl vanillyl ether, Nonanoic acid |

The key to the unique decomposition pathway of this compound lies in the presence of the hydroxyl group at the para-position of the benzene (B151609) ring. acs.orgnih.govacs.org This group plays a crucial role in the solvolysis mechanism. acs.orgacs.org The proposed mechanism involves a unimolecular nucleophilic substitution (S_N1) type of solvolysis. oup.com The para-hydroxyl group facilitates the formation of a stabilized benzyl (B1604629) cation intermediate, specifically a 2-methoxy-p-quinonemethide intermediate. oup.comtandfonline.com This intermediate is highly reactive and readily undergoes nucleophilic attack by the solvent (e.g., methanol or ethanol), leading to the formation of the corresponding vanillyl ether. oup.com

Studies on this compound analogues have confirmed the significance of the para-hydroxyl group. acs.orgacs.org Analogues lacking this group or having it modified (e.g., 4-acetoxy-3-methoxybenzyl nonanoate) exhibit different stability profiles. acs.org For instance, analogues with a hydroxyl group at the ortho or para position were found to be labile in methanol, while others remained stable, suggesting the position of the hydroxyl group is critical to the decomposition pathway. acs.org

Stability in Nonpolar Solvents

In stark contrast to its behavior in protic solvents, this compound is stable in nonpolar solvents. acs.orgresearchgate.netacs.org Quantitative analysis using HPLC has shown no significant decomposition of this compound in nonpolar solvents like ethyl acetate, even when water is present. acs.org This stability is attributed to the absence of a protic environment that can facilitate the S_N1 solvolysis mechanism.

| Solvent Type | Stability of this compound |

| Protic (e.g., Methanol, Ethanol, Water) | Labile/Unstable |

| Nonpolar (e.g., Ethyl Acetate) | Stable |

Influence of Environmental Factors on Stability (e.g., temperature, moisture, silica (B1680970) gel interaction)

Beyond the solvent environment, other environmental factors can influence the stability of this compound and related capsinoids. These compounds are known to be unstable and can easily decompose under conditions of high temperature and moisture. tandfonline.com The presence of moisture, in particular, can promote hydrolytic degradation. streampeak.com.sg

Furthermore, contact with silica gel during purification processes like column chromatography can also lead to decomposition. tandfonline.com This is a significant consideration for the practical handling and purification of this compound. oup.comtandfonline.com The instability on silica gel is likely related to the acidic nature of the silica surface, which can catalyze the decomposition process.

Structure Activity Relationship Sar and Derivatization Studies

Synthesis of Vanillyl Nonanoate (B1231133) Analogs for SAR Probing

The synthesis of vanillyl nonanoate and its analogs is essential for exploring structure-activity relationships. Both chemical and enzymatic methods have been developed to create a library of these compounds for testing.

Enzymatic synthesis is a common approach, often employing lipases to catalyze the esterification of vanillyl alcohol with various fatty acids or their derivatives. researchgate.net Novozym 435, a commercially available lipase (B570770), has proven particularly effective for producing this compound, which serves as a model compound for the broader class of capsinoids. nih.govcapes.gov.br Other lipases, such as that from Candida rugosa (CRL), have also been used, showing particular efficacy for medium-chain fatty acids. bg.ac.rs

Chemical synthesis routes offer alternative methods. One such technique involves the chemoselective esterification of vanillyl alcohol with nonanoic acid in a tetrahydrofuran (B95107) medium, using reagents like diisopropyl azodicarboxylate and triphenylphosphine (B44618), which has achieved yields of 67%. mdpi.comnih.gov Another method employed cerium (III) chloride as a catalyst for the selective esterification of phenolic alcohols, resulting in a 70% yield of this compound. mdpi.comnih.gov These synthetic strategies allow for the systematic modification of the this compound structure to probe its SAR.

Impact of Acyl Chain Length on Chemical Properties and Synthesis Yields (C6-C18 Homologues)

The length of the acyl chain (Region C) significantly influences both the synthesis yields and the properties of this compound homologues. Studies have successfully synthesized a series of these compounds with acyl chains of varying lengths, typically from C6 to C18.

Using enzymatic methods with Novozym 435, capsinoid homologues with acyl chain lengths from C6 to C18 have been synthesized with yields ranging from 64% to 86%. nih.govcapes.gov.broup.comtandfonline.comscispace.com Research using Candida rugosa lipase demonstrated a preference for medium-chain length fatty acids (MCFA), with the highest yields of 80-85% being achieved for C8 to C12 homologues. bg.ac.rs This suggests that the enzyme's active site has a dimensional preference for these chain lengths. The variation in yield across different chain lengths underscores the impact of the hydrophobic tail on the efficiency of the enzymatic esterification process.

| Acyl Chain Length | Lipase Catalyst | Reported Synthesis Yield | Source |

|---|---|---|---|

| C6-C18 | Novozym 435 | 64-86% | nih.govcapes.gov.broup.com |

| C8-C12 | Candida rugosa lipase (CRL) | 80-85% (highest yields in this range) | bg.ac.rs |

| C9 (Nonanoate) | Novozym 435 | 86% | researchgate.netnih.govcapes.gov.br |

Chemical Modifications of the Aromatic Ring and Hydrophobic Side Chain to Modulate Activity

Modifications to the aromatic A-region and the hydrophobic C-region are critical for modulating the activity of this compound and its analogs.

Aromatic Ring (Region A): The substituents on the vanillyl ring are known to be essential for potent biological activity. mdpi.com Specifically, the 4-hydroxyl group and the 3-methoxy group are considered a crucial pharmacophore. Studies on capsaicin (B1668287) analogs have shown that any structural variation that blocks the para-hydroxyl group can lead to a significant loss of biological activity and binding to its target receptors. acs.org Therefore, maintaining the integrity of this phenolic moiety is paramount for preserving the compound's intended effects.

Hydrophobic Side Chain (Region C): The hydrophobic acyl chain is also required for high potency. mdpi.com Its length and structure influence the molecule's lipophilicity, which affects its ability to permeate cell membranes and interact with hydrophobic binding pockets in target proteins. For capsaicinoids, bioactivity is often highest for acyl chains between eight and nine carbons long. mdpi.com The synthesis of various analogs with different chain lengths allows for the fine-tuning of these hydrophobic interactions to optimize activity. nih.gov

Comparative SAR: Ester Linkage in this compound vs. Amide Linkage in Capsaicinoids

A defining feature of this compound and other capsinoids is the ester bond in Region B, which contrasts sharply with the highly stable amide bond found in pungent capsaicinoids like capsaicin and nonivamide (B1679840). mdpi.comwikipedia.orguga.edu This single atomic difference—an oxygen atom in the ester versus a nitrogen atom in the amide—is responsible for the profound differences in their sensory properties and metabolic stability. nih.gov

| Feature | This compound (Ester Linkage) | Capsaicinoids (Amide Linkage) | Source |

|---|---|---|---|

| Bond Type | Ester (-COO-) | Amide (-CONH-) | mdpi.comuga.edu |

| Stability | Susceptible to enzymatic hydrolysis | Resistant to hydrolysis | uga.edu |

| Sensory Property | Non-pungent | Pungent | nih.gov |

| Metabolism | Hydrolyzed into vanillyl alcohol and fatty acid | Metabolized through different pathways | uga.eduresearchgate.net |

Derivatization Strategies for Mechanistic Investigations

Derivatization is a key strategy for investigating the chemical mechanisms and stability of this compound. By synthesizing a series of structurally related analogs, researchers can systematically probe the role of different functional groups in a given chemical process.

Computational Chemistry and Molecular Modeling Studies of Vanillyl Nonanoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Applications)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of vanilloids like capsaicin (B1668287). mdpi.com DFT methods, such as B3LYP and M05, are frequently used to optimize molecular geometries, calculate vibrational frequencies, and determine various electronic parameters. mdpi.comworldscientific.com For instance, studies on capsaicin have utilized the B3LYP functional with a 6-31++G(d) basis set to optimize its molecular structure and investigate the energies of its transient forms during oxidation processes. worldscientific.com Similarly, the M05 functional, known for its accuracy in thermochemistry and kinetics involving free radicals, has been applied to study capsaicin's antioxidant mechanisms in the presence of metal ions. mdpi.com

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule is fundamental to understanding its chemical reactivity, and computational methods provide a powerful lens for this analysis.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in quantum chemistry. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. biorxiv.org In studies of capsaicin, the HOMO is consistently found to be concentrated on the vanillyl moiety, specifically around the phenolic ring and the methoxy (B1213986) and hydroxyl groups. researchgate.netbiorxiv.org This indicates that this region is the most probable site for electrophilic attack and is the primary center for electron donation in chemical reactions. researchgate.net Conversely, the LUMO is also largely distributed over the aromatic ring, suggesting that this part of the molecule is also the primary electron acceptor. biorxiv.org

Given the structural similarity, it is highly probable that the HOMO and LUMO of vanillyl nonanoate (B1231133) would also be localized on its vanillyl head.

The energy difference between the HOMO and LUMO is known as the band gap (ΔE). ciencialatina.org A smaller band gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ciencialatina.org Computational studies on capsaicin and related vanilloids have determined their band gaps, providing insights into their relative reactivity. For example, one study calculated the band gap of capsaicin to be 5.67 eV. biorxiv.org Another study reported a band gap of 9.10676 eV for capsaicin using a different computational method. ciencialatina.org Molecules with a small HOMO-LUMO gap are considered more polarizable and reactive. ciencialatina.org

The table below presents comparative band gap data for capsaicin and other vanilloids from a DFT study, which can be used to infer the reactivity of vanillyl nonanoate.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (ΔE) (eV) |

| Capsaicin | -5.86 | -0.19 | 5.67 |

| Eugenol | -5.92 | -0.22 | 5.70 |

| Zingerone | -5.47 | -0.55 | 4.92 |

| Vanillin (B372448) | -6.04 | -1.37 | 4.67 |

Data sourced from a study using DFT method, B3LYP model, and 6-31G basis set. biorxiv.org*

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify a molecule's chemical behavior.

Ionization Energy (I): Approximated as I ≈ -E(HOMO). It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -E(LUMO). It is the energy released when an electron is added.

Absolute Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the molecule's ability to attract electrons.

Absolute Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance to change in electron distribution.

Global Softness (S): Calculated as S = 1 / (2η). It is the reciprocal of hardness and indicates a higher reactivity.

Based on the data for capsaicin (HOMO = -5.86 eV, LUMO = -0.19 eV) biorxiv.org, these parameters can be estimated:

| Parameter | Formula | Calculated Value (eV) for Capsaicin |

| Ionization Energy (I) | -E(HOMO) | 5.86 |

| Electron Affinity (A) | -E(LUMO) | 0.19 |

| Electronegativity (χ) | (I + A) / 2 | 3.025 |

| Hardness (η) | (I - A) / 2 | 2.835 |

| Softness (S) | 1 / (2η) | 0.176 |

These values for capsaicin suggest it is a relatively hard molecule with a moderate electronegativity, and similar characteristics would be expected for this compound.

Further reactivity insights can be gained from other calculated parameters:

Electrophilicity Index (ω): Calculated as ω = χ² / (2η). It quantifies the energy lowering of a system when it accepts electrons.

Nucleophilicity: While various scales exist, it is generally related to the HOMO energy; a higher HOMO energy corresponds to a greater nucleophilicity.

For capsaicin, the electrophilicity index can be calculated from the previously determined values of electronegativity and hardness. These parameters are crucial for understanding how the molecule interacts with other chemical species, for instance, in its role as an antioxidant or in binding to biological receptors.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its sites of electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). biorxiv.orgciencialatina.org

For capsaicin, MEP maps clearly show that the most negative potential is located around the oxygen atoms of the phenolic hydroxyl and methoxy groups, as well as the carbonyl oxygen of the amide group. ciencialatina.org These are the sites most likely to interact with electrophiles or to act as hydrogen bond acceptors. The most positive regions are found around the phenolic hydrogen, indicating its susceptibility to deprotonation and its role as a hydrogen bond donor. biorxiv.org

Given that this compound possesses the same vanillyl head group and an ester carbonyl oxygen instead of an amide, its MEP map would be expected to show a similar distribution. The regions around the phenolic hydroxyl and methoxy oxygens, along with the carbonyl oxygen of the ester group, would be the primary centers of negative electrostatic potential, thus defining the molecule's key interaction sites.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis and molecular dynamics (MD) simulations are computational techniques employed to explore the molecule's structural dynamics and energetic landscape.

Conformational Analysis:

Conformational analysis aims to identify the stable, low-energy arrangements of atoms in a molecule that arise from rotation around its single bonds. cwu.edu For this compound, this involves mapping the potential energy surface as a function of its rotatable bonds to find the most probable shapes (conformers) it will adopt in different environments. Such studies are crucial for understanding how the molecule might present itself to a biological receptor. mdpi.com

Interactive Table: Key Rotatable Bonds for Conformational Analysis of this compound

| Bond Description | Atoms Involved (Exemplary Numbering) | Significance for Molecular Shape |

| Vanillyl-Methylene Linkage | C(ring)-C(methylene)-O-C(carbonyl) | Orients the vanillyl head relative to the ester group and tail. |

| Ester Linkage | C(methylene)-O-C(carbonyl)-C(alkyl) | Defines the angle between the vanillyl and nonanoate moieties. |

| Alkyl Chain Bonds | C-C bonds within the nonanoate tail | Determines the flexibility and folding of the hydrophobic tail. |

| Methoxy Group Rotation | C(ring)-O-C(methyl) | Minor influence on overall shape but can affect receptor fit. |

This table represents a conceptual framework for the computational analysis of this compound's conformations.

Molecular Dynamics (MD) Simulations:

MD simulations provide a view of the dynamic behavior of this compound over time. mdpi.com In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules or a lipid bilayer, to mimic physiological conditions. nih.gov The forces on each atom are calculated, and Newton's laws of motion are applied to model the atomic movements over short time steps (femtoseconds). mdpi.com

These simulations can reveal:

Flexibility: How different parts of the molecule move and bend at physiological temperatures.

Solvation: How the molecule interacts with surrounding water molecules.

Membrane Interaction: How the lipophilic this compound molecule might insert into and move within a cell membrane to reach a receptor. nih.gov

Binding Dynamics: When simulated with its receptor, MD can show the stability of the binding pose and the key interactions that maintain the ligand-receptor complex over time. acs.org

For instance, simulations could model the nonanoate tail's hydrophobic collapse in an aqueous environment or its extended conformation within the hydrophobic core of a lipid bilayer or a receptor's binding pocket.

Theoretical Predictions for Receptor Interactions (General principles)

Theoretical predictions, primarily through molecular docking and quantitative structure-activity relationship (QSAR) studies, are used to hypothesize how this compound interacts with its biological targets, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. acs.orgnih.gov As a structural analog of capsaicin, this compound is expected to share a similar binding mode. mdpi.com

Molecular Docking:

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound and the TRPV1 receptor, docking studies help to identify the most likely binding pose and the specific interactions that stabilize it. plos.org Based on extensive studies of capsaicin and other vanilloids, a general framework for this interaction has been established. acs.org

The key principles of this interaction involve three main regions of the molecule:

The A-Region (Vanillyl Head): The phenolic hydroxyl and methoxy groups are critical. The hydroxyl group typically acts as a hydrogen bond donor, forming a crucial anchor point with specific amino acid residues (like threonine) in the receptor's binding pocket. pnas.org Any modification that blocks this group can lead to a loss of binding and activity. acs.org

The B-Region (Ester Linkage): This is the central part of the molecule. In this compound, the ester group replaces the amide group found in capsaicin. mdpi.com This region forms hydrogen bonds and van der Waals interactions within the binding site. The difference between an ester and an amide linkage can influence the molecule's potency and metabolic stability.

The C-Region (Nonanoate Tail): The long, hydrophobic alkyl chain is essential for the molecule's activity. It is predicted to occupy a corresponding hydrophobic or lipid-exposed cleft within the transmembrane domain of the TRPV1 receptor, stabilized by numerous van der Waals interactions. acs.orgpnas.org The length and lipophilicity of this tail are determining factors for the potency of the interaction. researchgate.net

Computational models suggest that vanilloids like capsaicin adopt a "tail-up, head-down" orientation within the binding pocket of TRPV1. acs.org

Interactive Table: Predicted Molecular Interactions between this compound and TRPV1 Receptor

| Molecular Region of this compound | Predicted Type of Interaction | Potential Interacting Receptor Residues (Based on Capsaicin) |

| A-Region: 4-hydroxyl group | Hydrogen Bond (Donor) | Polar residues (e.g., Threonine) |

| A-Region: 3-methoxy group | Van der Waals, potential H-bond (Acceptor) | Aromatic/polar residues (e.g., Tyrosine) |

| B-Region: Ester group (carbonyl oxygen) | Hydrogen Bond (Acceptor) | Polar/amide-containing residues |

| C-Region: Nonanoate alkyl chain | Hydrophobic & Van der Waals Interactions | Nonpolar, aliphatic, and aromatic residues within a hydrophobic pocket |

This table summarizes the generally accepted principles of vanilloid-TRPV1 interaction as applied to this compound.

Biological Activities and Mechanistic Investigations in Plant Systems

Induced Systemic Resistance (ISR) in Capsicum Plants

Treatment of pepper (Capsicum annuum) plants with vanillyl nonanoate (B1231133) has been shown to systemically protect the plant against both root and aerial pathogens. nih.govdoi.org When applied to the cotyledons, VNN's protective effects are observed in distant parts of the plant, such as the roots and leaves, indicating the translocation of a defense signal. nih.govdoi.org This systemic response reduces both the symptoms of disease and the ability of pathogens to colonize the plant tissues. nih.govdoi.org Research suggests that VNN induces systemic resistance against Phytophthora root rot through pathways involving lignification and peroxidases. researchgate.net

Vanillyl nonanoate demonstrates significant protective capabilities in pepper plants against the oomycete Phytophthora capsici and the fungus Botrytis cinerea. researchgate.netresearchgate.net While VNN has been observed to inhibit the spore germination of P. capsici in direct contact (in vitro), it shows no such direct antifungal effect on B. cinerea spores. researchgate.netresearchgate.net Despite the lack of direct toxicity towards B. cinerea, VNN treatment effectively protects the plant from the diseases caused by both pathogens. researchgate.net This protection is attributed to the induction of the plant's own defense mechanisms. researchgate.net

Studies have quantified the reduction in disease symptoms following VNN application. For instance, treatment with VNN reduced the percentage of expanding lesions caused by P. capsici by approximately 22-25% and by around 30% for lesions caused by B. cinerea in C. annuum plants. researchgate.netuminho.pt This demonstrates that VNN's primary mode of action in vivo is the enhancement of the plant's defensive capacity. researchgate.net

Table 1: Protective Efficacy of this compound Against Plant Pathogens

| Pathogen | Plant Species | Effect | Reference |

|---|---|---|---|

| Phytophthora capsici | Capsicum annuum | Reduces disease symptoms by ~22.4% | researchgate.net |

| Botrytis cinerea | Capsicum annuum | Reduces expanding lesions by ~30% | uminho.pt |

| Phytophthora capsici | Capsicum annuum | Protects plant from disease | researchgate.netresearchgate.net |

| Botrytis cinerea | Capsicum annuum | Protects plant from disease | researchgate.netresearchgate.net |

The reduction in disease symptoms and inhibition of pathogen colonization by this compound are linked to its ability to induce systemic resistance. nih.govdoi.org VNN treatment leads to a significant decrease in both the visible signs of disease and the spread of the pathogen within the plant tissues for both P. capsici and B. cinerea. nih.govdoi.org The underlying mechanism is not direct toxicity but rather the activation of a plant-wide defense response. researchgate.net This systemic induction of resistance involves the reinforcement of physical barriers, such as cell walls, and the production of defense-related molecules. nih.govdoi.org By priming these defenses, VNN makes the plant tissues less hospitable to invading pathogens, thereby limiting their growth and spread. nih.govdoi.org

Molecular Mechanisms of Plant Defense Induction

The application of this compound triggers a cascade of molecular changes within the plant, leading to a broad-spectrum and durable resistance. These changes involve the activation of defense-related genes, the synthesis of antimicrobial compounds, and the physical strengthening of plant tissues.

A key aspect of VNN-induced resistance is the enhanced expression of pathogenesis-related (PR) genes. nih.govresearchgate.net Research has shown that VNN treatment systemically induces the expression of several PR genes in pepper plants. nih.gov Specifically, genes such as CaBGLU1 (encoding a β-1,3-glucanase) and CaSC1 have been shown to be upregulated. researchgate.netresearchgate.net These proteins have roles in degrading fungal cell walls and in other defense signaling pathways, contributing directly to the plant's enhanced resistance. researchgate.net This genetic activation confirms that VNN acts as an elicitor, switching on the plant's defensive machinery at the molecular level. nih.govresearchgate.net

This compound treatment also stimulates the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized by plants in response to pathogen attack. nih.gov In pepper plants, VNN has been found to induce the expression of CaPAL1, a gene encoding phenylalanine ammonia-lyase, a key enzyme in the phenylpropanoid pathway that leads to the synthesis of various defense compounds. researchgate.net Furthermore, VNN induces genes involved in the biosynthesis of the sesquiterpenoid phytoalexin capsidiol. nih.govresearchgate.net The gene CaSC1, which is induced by VNN, is responsible for the production of capsidiol, a major phytoalexin in Capsicum that exhibits strong antimicrobial activity. researchgate.netkisti.re.kr

Table 2: Defense-Related Genes Induced by this compound in Capsicum annuum

| Gene | Encoded Protein/Pathway | Function in Plant Defense | Reference |

|---|---|---|---|

| CaBGLU1 | β-1,3-glucanase | Degrades fungal cell walls (PR protein) | researchgate.net |

| CaSC1 | Sesquiterpene cyclase | Capsidiol (phytoalexin) biosynthesis | researchgate.netresearchgate.net |

| CaPAL1 | Phenylalanine ammonia-lyase | Phenylpropanoid pathway (precursor for defense compounds) | researchgate.net |

A significant mechanism of VNN-induced resistance is the physical reinforcement of plant cell walls through lignification. nih.govresearchgate.net Lignin (B12514952) is a complex phenolic polymer that is deposited in the cell wall, making it more rigid and resistant to penetration by pathogens and degradation by microbial enzymes. mdpi.comnih.gov Treatment with VNN systemically induces lignin deposition in both the roots and leaves of pepper plants. nih.govdoi.org This increase in lignin content is correlated with an enhanced expression and activity of peroxidases, enzymes that play a crucial role in the final polymerization step of lignin synthesis. nih.govresearchgate.net This structural fortification acts as a formidable barrier, effectively halting the progress of invading pathogens. nih.govnih.gov

In Vitro Antifungal and Antioomycete Activity

This compound has demonstrated direct inhibitory effects on the lifecycle of certain plant pathogens. In vitro studies have confirmed its ability to inhibit the germination of spores of the destructive oomycete Phytophthora capsici. researchgate.net This pathogen is a significant threat to various crops, causing root rot and blight. mdpi.comapsnet.org The inhibition of spore germination is a critical control point, as it prevents the initiation of infection. Research has shown that even at low concentrations, this compound can effectively suppress this crucial early stage of the pathogen's development. researchgate.net It is noteworthy that this inhibitory action is selective; for instance, the same studies found that this compound did not inhibit the spore germination of the fungus Botrytis cinerea, even though it protected plants from the disease it causes through induced resistance. researchgate.net

Table 1: In Vitro Effect of this compound on Pathogen Spore Germination

| Pathogen | Effect on Spore Germination | Reference |

| Phytophthora capsici | Inhibitory | researchgate.net |

| Botrytis cinerea | Not Inhibitory | researchgate.net |

Investigations into the structural requirements for the antimicrobial activity of this compound have provided key insights. Studies have shown that the direct antifungal effect is a property of the entire, intact molecule. researchgate.net When this compound was broken down into its precursor molecules—the aromatic vanillyl alcohol and the nonanoic acid fatty acid chain—these individual components did not exhibit the same inhibitory effect on P. capsici spore germination. researchgate.net

This finding underscores the importance of the ester linkage connecting the vanillyl group and the fatty acid tail for its direct antioomycete activity. The structure of capsaicinoids and related molecules is known to be crucial for their biological functions, with the polar vanillyl head and the lipophilic acyl tail both contributing to their ability to interact with and disrupt fungal membranes. nih.gov The necessity of the whole this compound molecule for its action against P. capsici aligns with this principle, suggesting that the specific combination and orientation of its constituent parts are essential for its direct antimicrobial efficacy. researchgate.net

Enzymatic Modulation in vitro (Non-Synthetic Applications)

Vanillyl-alcohol oxidase (VAO) is a flavoenzyme produced by the fungus Penicillium simplicissimum that catalyzes the oxidation of a variety of phenolic compounds. uniprot.orgnih.gov Its primary function involves the conversion of vanillyl alcohol into vanillin (B372448). uniprot.orgnih.gov The enzyme is also active on a broad range of substrates that have a side chain at the para-position of the aromatic ring. uniprot.org

While direct studies on the interaction between this compound and VAO are limited, the enzyme's known substrate specificity provides a basis for potential interaction. VAO is competitively inhibited by compounds structurally similar to its substrates, such as isoeugenol (B1672232) and coniferyl alcohol. uniprot.orgnih.gov Given that this compound contains the core vanillyl structure that VAO acts upon, it could theoretically act as a substrate or an inhibitor. However, the bulky nonanoate ester chain might influence its ability to fit into the enzyme's active site. The synthesis of this compound itself can be achieved enzymatically using lipases, not oxidases, to catalyze the esterification of vanillyl alcohol. researchgate.net

Vanilloids, including the synthetic this compound, are part of a broader class of compounds that can interact with various metabolic enzymes. nih.gov The metabolism of vanilloid compounds in biological systems often involves cytochrome P450 (CYP450) enzymes. nih.govrsc.org These enzymes can modify the vanillyl ring through hydroxylation or O-demethylation. nih.gov

Dietary phytochemicals, a class to which vanilloids are related, are known to modulate the activity of drug-metabolizing enzymes either by inducing their expression or by directly inhibiting their function through competitive binding. nih.gov For instance, the aldehyde group of vanillin, a related compound, is key to its biological activity and interactions with enzymes. nih.gov While specific studies detailing the modulation of vanilloid metabolic pathway enzymes by this compound are not extensively documented, its structural similarity to other vanilloids suggests it could influence these pathways. nih.govnih.gov The interaction would likely depend on the specific enzymes involved in the metabolism of its vanillyl and nonanoate moieties.

Advanced Research Methodologies and Techniques Applicable to Vanillyl Nonanoate

Principles of Analytical Method Development and Validation for Complex Matrices

The accurate quantification of vanillyl nonanoate (B1231133) in complex matrices, such as cosmetic formulations, food products, or biological samples, requires the development and validation of robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. scientific.netresearchgate.netmdpi.com Method development focuses on creating a procedure that can selectively isolate and measure the target analyte amidst a multitude of other components. mdpi.com

The principles of method validation ensure that the analytical procedure is reliable, reproducible, and fit for its intended purpose. unnes.ac.idikev.org Key validation parameters, as stipulated by regulatory guidelines like those from the International Council for Harmonisation (ICH), are systematically evaluated. europa.eu

Key Validation Parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For vanillyl nonanoate, this involves demonstrating that the chromatographic peak corresponds solely to the compound of interest without interference.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and performing a linear regression analysis of the peak area versus concentration. mdpi.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of spiked analyte into a blank matrix. ikev.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories). mdpi.comikev.org

Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ikev.org

Quantitation Limit (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A study on the determination of a similar compound, vanillyl butyl ether, in cosmetic products using RP-HPLC illustrates these principles. The method was validated for accuracy, precision, specificity, and linearity to ensure reliable routine quality control analysis. mdpi.com Similarly, methods for this compound must undergo this rigorous validation to ensure data integrity, particularly when used in quality control or research settings. researchgate.net

Table 1: Typical HPLC Method Validation Parameters

| Parameter | Objective | Typical Acceptance Criteria |

| Specificity | To demonstrate selectivity for the analyte. | No interference at the retention time of the analyte peak. |

| Linearity | To establish a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99 scientific.net |

| Accuracy | To determine the closeness of the measured value to the true value. | Mean percent recovery within 98-102%. |

| Precision (Repeatability) | To assess variability over a short time. | Relative Standard Deviation (RSD) ≤ 2%. |

| Range | To define the upper and lower concentration limits of reliable measurement. | Established based on linearity, accuracy, and precision data. |

Applications of Immobilized Enzyme Systems in Biotransformation Research

The synthesis of this compound is often achieved through enzyme-catalyzed reactions, which offer advantages over chemical synthesis in terms of specificity and milder reaction conditions. ijpsdronline.com Immobilized enzyme systems are particularly valuable in this context. Immobilization refers to the confinement of enzymes onto or within an insoluble support material, which enhances their stability and allows for repeated or continuous use, making the process more cost-effective. nih.govrnlkwc.ac.inacademie-sciences.fr

The most common application in this compound research is the use of immobilized lipases for its synthesis via esterification or transesterification. nih.govoup.comcapes.gov.br Lipases are highly efficient in catalyzing the formation of the ester bond between vanillyl alcohol and a nonanoate source (e.g., nonanoic acid or methyl nonanoate). scientific.netnih.gov

Key Advantages of Immobilized Enzymes:

Reusability: The enzyme can be easily separated from the reaction mixture and reused for multiple batches. rnlkwc.ac.in

Enhanced Stability: Immobilization can protect the enzyme from denaturation caused by changes in temperature, pH, or organic solvents. mdpi.com

Continuous Processing: Immobilized enzymes can be packed into columns for use in continuous-flow bioreactors, improving productivity. academie-sciences.frresearchgate.net

Product Purity: The final product is not contaminated with the enzyme, simplifying downstream purification processes. rnlkwc.ac.in

Novozym 435, a commercially available lipase (B570770) from Candida antarctica immobilized on a macroporous acrylic resin, is frequently cited as a highly effective biocatalyst for the synthesis of this compound. nih.govoup.comresearchgate.net Research has shown that using Novozym 435 in an organic solvent can lead to high yields of this compound (up to 86%) under optimized conditions. nih.govoup.comcapes.gov.br The reaction kinetics of this lipase-catalyzed synthesis have been studied, revealing a Ping-Pong Bi-Bi mechanism where the enzyme binds one substrate, releases a product, and then binds the second substrate. scientific.net

Table 2: Lipases Used in the Synthesis of this compound

| Enzyme | Source | Support/Form | Reaction Type | Yield (%) | Reference |

| Novozym 435 | Candida antarctica | Immobilized on acrylic resin | Transesterification | 86 | nih.gov, oup.com |

| Lipozyme TL IM | Thermomyces lanuginosus | Immobilized on silicate | Transesterification | - | academie-sciences.fr |

| Various Lipases | Multiple (17 tested) | Commercial preparations | Esterification | 64-86 | nih.gov, researchgate.net |

Utilization of Bioreactor Systems for Controlled Biosynthesis Studies

While much research focuses on the enzymatic synthesis of this compound, its biosynthesis can also be explored using whole-cell systems within controlled bioreactors. Bioreactors provide a contained environment where critical parameters such as temperature, pH, oxygen levels, and nutrient supply can be precisely monitored and controlled, allowing for the optimization of metabolic pathways for target compound production. nih.gov

Studies on the biosynthesis of related capsaicinoids, such as nonivamide (B1679840), provide a blueprint for how this compound production could be approached. For instance, Saccharomyces cerevisiae (baker's yeast) has been successfully engineered to produce nonivamide from supplemented precursors (vanillylamine and nonanoic acid). nih.gov In a controlled bioreactor setup, this engineered yeast strain was able to produce 10.6 mg/L of nonivamide. nih.govnih.gov This demonstrates the potential of using microbial hosts in bioreactors for the de novo synthesis of this compound or its analogues.

The key steps in utilizing bioreactor systems for such studies include:

Strain Engineering: Introducing the necessary biosynthetic genes (e.g., acyltransferases) into a suitable microbial host like S. cerevisiae or E. coli. nih.gov

Process Optimization: Cultivating the engineered strain in a bioreactor and systematically optimizing conditions to maximize yield. This can involve fed-batch strategies, where substrates are fed continuously or periodically to the culture to maintain optimal concentrations and avoid toxicity. scilit.com

Scale-Up: Translating the optimized process from bench-scale bioreactors to larger, industrial-scale systems for commercial production.

This approach holds potential for the sustainable and scalable production of this compound, moving beyond laboratory-scale enzymatic reactions. nih.gov

Table 3: Key Parameters for Controlled Biosynthesis in Bioreactors

| Parameter | Importance | Control Strategy |

| Temperature | Affects enzyme kinetics and cell growth. | Heating/cooling jacket, internal coils. |

| pH | Influences enzyme activity and nutrient uptake. | Automated addition of acid/base. |

| Dissolved Oxygen | Crucial for aerobic microbial metabolism. | Sparging with air/oxygen, agitation control. |

| Substrate Feed | Prevents substrate limitation or inhibition. | Fed-batch or continuous feeding pumps. |

| Agitation | Ensures homogeneity of nutrients and cells. | Impeller speed control. |

Advanced Spectroscopic Probes in Mechanistic Investigations

Advanced spectroscopic techniques are indispensable for the structural elucidation of this compound and for investigating its reaction mechanisms, including its formation and decomposition. mdpi.com These methods provide detailed information on molecular structure, purity, and the identity of byproducts or degradation products. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for confirming the chemical structure of synthesized this compound. mdpi.com They provide information about the connectivity of atoms and the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous identification.

Mass Spectrometry (MS): Coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry is used to identify and quantify this compound and related compounds. mdpi.comnih.gov It provides the molecular weight and fragmentation patterns of molecules, which serve as a "fingerprint" for identification. LC-MS/MS has been used to quantify related capsaicinoids in various samples with high sensitivity. mdpi.com